2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Description
Properties
IUPAC Name |
2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-7-3-4-8-11-9(6-1-2-6)12-13(8)5-7/h3-6H,1-2,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJBLNVEEGJNHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=C(C=CC3=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine can be achieved through various methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis and the use of mechanochemical methods suggest potential for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways. By inhibiting these kinases, the compound can modulate immune responses and cell proliferation .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs vary in substituents at positions 2, 6, 7, and 8 of the triazolo[1,5-a]pyridine core. Below is a comparative analysis:
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., methoxy in 6-Methoxy analog) enhance solubility but may reduce membrane permeability .
- Biological Activity : Triazolo[1,5-a]pyrimidine derivatives (structurally related) exhibit herbicidal activity by targeting acetolactate synthase (ALS), suggesting the target compound may share similar mechanisms .
Pharmacological and Agrochemical Relevance
- Antifungal Activity : Triazolo[1,5-a]pyrimidine derivatives demonstrate antifungal efficacy against Fusarium spp., suggesting the target compound may be explored for similar applications .
- Herbicidal Potential: Structural analogs with sulfonamide groups inhibit ALS, a critical enzyme in plant branched-chain amino acid biosynthesis .
Biological Activity
2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a triazole ring fused to a pyridine structure, with a cyclopropyl group contributing to its unique properties. The synthesis of this compound can be achieved through various methods, including the use of enaminonitriles and benzohydrazides under microwave irradiation, which is noted for its eco-friendliness and high yields .
Antimicrobial Properties
Research indicates that derivatives of triazolo[1,5-a]pyridines exhibit significant antimicrobial activity. For instance, related compounds have shown potent antibacterial effects against both Gram-positive and Gram-negative bacteria. In a study involving triazolo[1,5-a]pyrimidine derivatives, compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 0.25 to 2.0 µg/mL . While specific data for this compound is limited, its structural similarities suggest potential antimicrobial efficacy.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes such as Janus kinases (JAK1 and JAK2). These kinases are critical in various signaling pathways related to inflammation and immune responses. The inhibition of these enzymes could position this compound as a candidate for treating diseases characterized by abnormal kinase activity .
Anticancer Activity
Recent studies have highlighted the potential of triazolo derivatives in cancer therapy. For example, compounds designed based on the triazolo structure have shown promising antiproliferative effects against various cancer cell lines. Notably, one derivative exhibited an IC50 value of 0.31 µM against HeLa cells, demonstrating significant selectivity over normal cells . This suggests that this compound may also possess anticancer properties warranting further investigation.
Structure-Activity Relationship (SAR)
The presence of the cyclopropyl group in this compound may influence its biological activity and pharmacokinetic properties compared to other triazolopyridines. This structural feature is believed to enhance binding affinity to target proteins and improve metabolic stability .
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound compared to similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Potential (similar derivatives show MIC < 2 µg/mL) | Promising (IC50 = 0.31 µM in HeLa cells) | JAK inhibitor potential |
| 1,2,4-Triazolo[1,5-a]pyridine | Moderate | Variable | Limited |
| Pyrazolo[3,4-d]pyrimidine | High | Significant | Unknown |
Case Study: Antibacterial Efficacy
In a study focusing on the antibacterial properties of triazole derivatives similar to this compound:
- Compounds demonstrated high activity against DNA Gyrase with IC50 values comparable to ciprofloxacin.
- The binding modes were confirmed through molecular docking studies .
Case Study: Anticancer Efficacy
Another study explored the antiproliferative effects of substituted triazoles:
Q & A
Q. How to address low solubility in biological assays for hydrophobic triazolopyridine derivatives?
- Methodological Answer :
- Formulation : Prepare DMSO stock solutions (10 mM) and dilute in assay buffer with 0.1% Tween-80 to prevent aggregation.
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the 6-amine position, which hydrolyze in vivo to release the active compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
